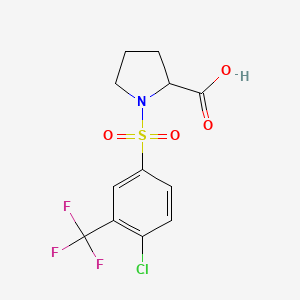

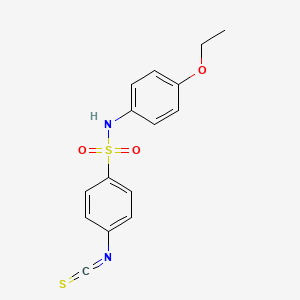

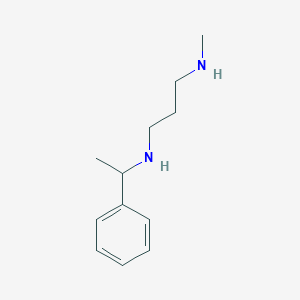

N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide

説明

Synthesis Analysis

The synthesis of related compounds, such as N-(4-ethoxyphenyl) azetidin-2-ones, has been reported. These compounds were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .Chemical Reactions Analysis

The reactions of related compounds have been studied. For instance, the reactions of perfluorobiacetyl with N-(4-ethoxyphenyl)- and N-methylurea afforded cis- and trans-isomers of 1-methyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one and 1-(4-ethoxyphenyl)-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one in a yield of ∼60—75% .科学的研究の応用

Enzyme Inhibition and Molecular Docking Studies

Research involving analogs of N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide has shown significant enzyme inhibition potential. Specifically, compounds structurally similar have demonstrated excellent inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase. In silico studies also substantiate these findings, indicating a promising avenue for future drug design and therapeutic applications (Riaz, 2020).

Antiviral and Antifungal Applications

Compounds related to N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide have been evaluated for antiviral and antifungal activities. A series of new benzenesulfonamides demonstrated promising results in in vitro screenings for anti-HIV and antifungal activities (Zareef et al., 2007).

Antitumor Applications

Sulfonamide-focused libraries, including compounds similar to N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide, have been utilized in antitumor screens. These screenings have identified potent cell cycle inhibitors, some of which have progressed to clinical trials. The applications of these compounds in treating various cancer cell lines highlight their potential as oncolytic agents (Owa et al., 2002).

Antimycobacterial Activity

Studies involving derivatives of N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide have shown significant activity against Mycobacterium tuberculosis. These findings suggest potential applications in treating tuberculosis and related bacterial infections (Ghorab et al., 2017).

Endothelin Antagonism

Research into biphenylsulfonamides, closely related to N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide, has led to the development of endothelin-A selective antagonists. These compounds have shown promise in inhibiting the pressor effect caused by endothelin-1, suggesting potential cardiovascular therapeutic applications (Murugesan et al., 1998).

Carbonic Anhydrase Inhibition and Anticancer Properties

Derivatives of N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide have been explored for their potential as carbonic anhydrase inhibitors and anticancer agents. Some of these compounds have exhibited notable cytotoxic activities, indicating their applicability in future anti-tumor studies (Gul et al., 2016).

作用機序

Target of Action

Similar compounds such as n-(4-methoxyphenyl)-2-azetidinones have been shown to inhibit egfr and vegfr-2, which are associated with the progression of triple-negative breast cancer .

Mode of Action

Similar compounds have been shown to interact with their targets through structural bioinformatics methods, including density functional theory, molecular docking, and molecular dynamic simulation .

Biochemical Pathways

Similar compounds have been shown to affect the egfr and vegfr-2 pathways, which are associated with the progression of triple-negative breast cancer .

Pharmacokinetics

Similar compounds have been shown to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .

Result of Action

Similar compounds have been shown to have strong electronic characteristics and varying levels of affinity for target proteins .

Action Environment

It is known that the presence of common water constituents can inhibit the degradation of similar compounds in certain environments .

特性

IUPAC Name |

N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-2-20-14-7-3-13(4-8-14)17-22(18,19)15-9-5-12(6-10-15)16-11-21/h3-10,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOUCXWMHMWYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071262.png)

![3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B3071293.png)

![4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071306.png)

![2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine](/img/structure/B3071320.png)

![N-Methyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B3071332.png)